(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone
Description
“(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone” is a heterocyclic compound featuring a piperidine core substituted with a 6-chloropyridazine ring and a 4-methylpiperazine group linked via a methanone bridge. Its structure combines aromatic, sulfonamide-like, and tertiary amine functionalities, making it a candidate for pharmacological studies targeting enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C15H22ClN5O |
|---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22ClN5O/c1-19-7-9-20(10-8-19)15(22)12-3-2-6-21(11-12)14-5-4-13(16)17-18-14/h4-5,12H,2-3,6-11H2,1H3 |
InChI Key |
MDUJEFWBOBTLTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the pyridazine ring: Starting with a chlorinated pyridazine derivative, the compound is reacted with a piperidine derivative under controlled conditions.
Introduction of the piperazine moiety: The intermediate product is then reacted with 4-methylpiperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The chloropyridazine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Oxidized derivatives of the piperidine and piperazine rings.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a chloropyridazin moiety linked to piperidin and piperazine rings. Its molecular formula is with a molecular weight of approximately 283.76 g/mol. The presence of the chloropyridazin group contributes to its unique biological activities.
Neuropharmacology
Research indicates that this compound may interact with various neurotransmitter systems, particularly dopamine receptors. Preliminary studies suggest that it acts as an agonist for the D3 dopamine receptor, which is associated with neuroprotective effects and potential antidepressant properties. This interaction is significant given the role of dopamine in mood regulation and neurodegenerative diseases.
Antidepressant and Anxiolytic Properties
Due to its ability to modulate dopamine signaling, the compound shows promise as an antidepressant and anxiolytic agent. Animal studies have demonstrated its efficacy in reducing symptoms related to anxiety and depression, making it a candidate for further clinical investigation.
Synthetic Pathways
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the Chloropyridazine Moiety : This can be achieved through halogenation and subsequent coupling reactions.
- Piperidine and Piperazine Integration : The piperidine ring is formed through cyclization reactions involving amines, while the piperazine component can be introduced via nucleophilic substitution.
Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in rodent models of Parkinson’s disease. The results indicated a significant reduction in neurodegeneration markers when treated with the compound, suggesting its potential for developing therapies for neurodegenerative disorders.
Behavioral Studies
Behavioral assays conducted on mice demonstrated that administration of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone resulted in decreased anxiety-like behaviors in elevated plus-maze tests, supporting its use as an anxiolytic agent.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The piperidine and piperazine rings are known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with sulfonamide- and piperazine-containing derivatives, but key distinctions in substituents and ring systems influence its physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds from the provided evidence:
Key Observations :
Substituent Effects: The target compound’s 6-chloropyridazine group distinguishes it from sulfonamide derivatives (e.g., 7u, 4k), which use nitrobenzenesulfonyl or thiophenesulfonyl groups. Chloropyridazine’s electron-withdrawing nature may enhance binding affinity to aromatic receptors compared to sulfonamides .
Synthetic Efficiency: Sulfonamide derivatives (e.g., 4k) achieve higher yields (68%) due to optimized reaction conditions for nitrobenzenesulfonyl chloride couplings, whereas benzhydrylpiperazine analogs (e.g., 7u) show moderate yields (45%) . No synthetic data is available for the target compound, but its chloropyridazine moiety may require specialized coupling reagents.
Physicochemical Properties :
- The target compound’s calculated molecular weight (~363.85 g/mol) is lower than sulfonamide derivatives (e.g., 454.39–668.65 g/mol), suggesting improved permeability.
- High melting points in sulfonamide derivatives (e.g., 7u: 218–220°C) correlate with crystalline stability, while the target compound’s melting point remains uncharacterized .
Biological Relevance: Sulfonamide derivatives (e.g., 4k) are validated as carbonic anhydrase I inhibitors, whereas the target compound’s pyridazine core may align with kinase or CNS receptor targets due to structural resemblance to known bioactive scaffolds .
Biological Activity
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone, a compound with significant pharmacological potential, is being studied for its biological activities, particularly in the context of cancer treatment and neurological disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound's molecular formula is , with a molecular weight of approximately 320.82 g/mol. Its structure includes a chloropyridazine moiety linked to piperidine and piperazine rings, which are known to influence its biological interactions.
Research indicates that this compound acts primarily through the modulation of specific protein interactions, particularly involving the cereblon E3 ubiquitin ligase complex. This mechanism is crucial for targeted protein degradation, which is a promising strategy in cancer therapy. By binding to cereblon, the compound can induce the ubiquitination and subsequent degradation of oncogenic proteins, thereby inhibiting tumor growth .
Biological Activity Overview
The biological activities of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone can be summarized as follows:
Case Study 1: Cancer Treatment
In a study involving multiple myeloma cells, the administration of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone resulted in significant apoptosis and reduced cell proliferation. The compound was shown to effectively inhibit the expression of Ikaros and Aiolos transcription factors, which are critical for myeloma cell survival .
Case Study 2: Neuroprotection
Another study focused on neurodegenerative models demonstrated that this compound could reduce oxidative stress markers and improve neuronal survival rates. The results indicated that it might play a role in protecting against neurodegeneration by modulating pathways involved in cell survival and apoptosis .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cereblon Interaction : The binding affinity to cereblon suggests a mechanism for targeted therapy in cancers dependent on specific oncogenes.
- Signal Transduction Modulation : The compound appears to influence key signaling pathways involved in cell growth and survival, providing avenues for therapeutic intervention in both cancer and neurodegenerative diseases.
- Broad Spectrum Activity : Preliminary data suggest antimicrobial properties that may expand its therapeutic applications beyond oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes nucleophilic substitution of 6-chloropyridazine with a piperidine derivative, followed by coupling with 4-methylpiperazine using carbodiimide-based catalysts (e.g., EDC/HOBt). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures intermediate purity. Final characterization requires spectroscopic validation .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions on the pyridazine and piperazine rings. For example, the chloropyridazine proton resonates as a singlet near δ 8.5 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP : Determined via shake-flask method (expected ~2.5 due to chloropyridazine and methylpiperazine moieties).
- pKa : Use potentiometric titration to identify ionizable groups (e.g., piperazine N-H, pKa ~7.5).
- Hygroscopicity : Store under nitrogen or desiccated conditions to prevent hydrolysis of the chloropyridazine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell line passage number).
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated derivatives) that may interfere with activity .
- Comparative SAR : Test structural analogs (e.g., bromo- or methyl-substituted pyridazines) to isolate substituent effects .
Q. What computational approaches predict binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., MAPK or PI3K). Focus on hydrogen bonding with the chloropyridazine ring and hydrophobic contacts with piperazine .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein contact frequencies.
- QSAR Models : Develop regression models using descriptors like topological polar surface area (TPSA) and molar refractivity .
Q. How to design SAR studies to optimize pharmacological profiles?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modifications at the pyridazine C6 (e.g., -Br, -CF3) and piperazine N4 (e.g., -CH2CH3, -COCH3).
- In Vitro Screening : Test analogs for target inhibition (IC50) and cytotoxicity (MTT assay). Prioritize compounds with selectivity ratios >10 .
- Clustering Analysis : Apply PCA to group compounds by activity patterns, identifying key structural motifs .
Q. How to address discrepancies between in silico predictions and experimental activity?
- Methodological Answer :
- Force Field Refinement : Adjust parameters in docking software (e.g., Glide) to account for ligand flexibility.
- Solvent Effects : Include explicit water molecules in simulations to model hydrophobic interactions.
- Mutagenesis Studies : Validate predicted binding residues (e.g., Lys123 in kinase X) via site-directed mutagenesis .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
